molecular formula C25H29ClN4OS B2828110 N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894888-91-6

N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2828110
CAS No.: 894888-91-6
M. Wt: 469.04
InChI Key: RAYUCRKYVFFUDA-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the chloro and methyl groups via electrophilic aromatic substitution.
  • Attachment of the ethylthio group through nucleophilic substitution.
  • Final coupling reactions to form the carboxamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties. Spiro compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure could influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decanes: Compounds with a similar spirocyclic core.

    Chloro-substituted phenyl compounds: Compounds with similar chloro and methyl substitutions on the phenyl ring.

    Ethylthio-substituted compounds: Compounds with similar ethylthio groups.

Uniqueness

What sets N-(5-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE apart is its combination of structural features. The presence of the spirocyclic core, along with the specific substitutions, imparts unique chemical and biological properties that may not be found in other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4OS/c1-5-32-23-22(19-8-6-16(2)18(4)14-19)28-25(29-23)10-12-30(13-11-25)24(31)27-21-15-20(26)9-7-17(21)3/h6-9,14-15H,5,10-13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYUCRKYVFFUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)C)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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